molecular formula C18H21N3O3S2 B2443284 2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903171-63-0

2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2443284
CAS No.: 1903171-63-0
M. Wt: 391.5
InChI Key: BYUFVQMCVNTQQQ-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex chemical compound with intriguing properties and potential applications. This compound features both aromatic and heterocyclic components, contributing to its unique chemical behavior and versatility in scientific research.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-11-9-12(2)14(4)16(13(11)3)26(23,24)20-6-7-21-10-19-17-15(18(21)22)5-8-25-17/h5,8-10,20H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUFVQMCVNTQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide can be achieved through several steps:

  • Formation of 4-oxothieno[2,3-d]pyrimidine: : This intermediate is typically synthesized via the cyclization of appropriate thiophene and pyrimidine precursors under conditions that favor the formation of the desired heterocycle.

  • Attachment of the Ethyl Group: : The next step involves adding an ethyl group to the 4-oxothieno[2,3-d]pyrimidine structure, often through alkylation reactions using reagents such as ethyl halides in the presence of a base.

  • Synthesis of the Benzenesulfonamide: : The benzenesulfonamide moiety is synthesized by reacting benzene derivatives with sulfonamide precursors under conditions that promote sulfonation.

  • Coupling of Intermediates: : Finally, the intermediate compounds are coupled to form the target compound, this compound.

Industrial Production Methods

Industrial production often involves optimization of these synthetic steps to increase yield, purity, and cost-effectiveness. This might include using catalysts, optimizing reaction temperatures and times, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups and leading to various oxidation products.

  • Reduction: : Reduction reactions can modify specific functional groups within the molecule, potentially enhancing or diminishing its activity.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.

  • Reducing Agents: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution Reactions: : Conditions often involve nucleophiles or electrophiles in the presence of catalysts such as acids or bases.

Major Products

The major products from these reactions depend on the specific functional group modifications and can range from hydroxylated derivatives to more complex structures.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide has diverse applications:

  • Chemistry: : As a synthetic intermediate in the production of more complex molecules and materials.

  • Biology: : Potential use as a probe or reagent in biochemical studies.

  • Medicine: : Investigation as a potential pharmaceutical agent due to its unique structural features.

  • Industry: : Utility in the development of novel materials and catalysts.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with specific molecular targets. For example:

  • Binding to Enzymes: : It may act as an inhibitor or modulator by binding to the active sites of enzymes, affecting their activity.

  • Pathways Involved: : The precise pathways can involve a range of biochemical processes, from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-tetramethylbenzenesulfonamide: : Similar in structure but lacking the thieno[2,3-d]pyrimidine moiety.

  • N-(2-(4-oxo-3,4-dihydropyrimidin-2(1H)-yl)ethyl)benzenesulfonamide: : Lacking the thiophene component.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Adjust temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic) to stabilize intermediates. Use solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility .
  • Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and identify byproducts .
  • Purification : Perform column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound's structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry, especially for the tetramethylbenzene and thienopyrimidinone moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ peak) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using a C18 column with acetonitrile/water mobile phases .

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with known sensitivity to benzothieno[2,3-d]pyrimidinone derivatives (e.g., tyrosine kinases, phosphodiesterases) .
  • Assay Conditions : Use cell-free enzymatic assays (e.g., fluorescence-based) at physiological pH and temperature. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-Response : Test concentrations from 1 nM to 100 µM to determine IC50_{50} values .

Advanced Research Questions

Q. How can structural modifications enhance the compound's pharmacokinetic properties?

  • Methodological Answer :

  • SAR Studies :
Modification Impact Evidence Source
Substituents on benzeneAdjust lipophilicity (logP)
Ethyl linker lengthInfluence bioavailability
Thienopyrimidinone oxidation stateAlter target binding affinity
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .

Q. How to address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Empirical Falsification : Replicate experiments under standardized conditions (e.g., cell line, assay protocol) to isolate variables .
  • Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities as confounding factors .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systemic biases .

Q. What strategies are effective for elucidating the compound's reaction mechanisms?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via stopped-flow spectroscopy under varying temperatures .
  • Isotopic Labeling : Use 18^{18}O-labeled reagents to trace oxygen incorporation in the 4-oxo group during synthesis .
  • Computational Chemistry : Apply density functional theory (DFT) to model transition states and activation energies .

Q. How to resolve discrepancies in crystallographic vs. spectroscopic structural data?

  • Methodological Answer :

  • X-ray Crystallography : Refine crystal structures with software like SHELX to resolve ambiguities in bond lengths/angles .
  • Dynamic NMR : Analyze temperature-dependent NMR shifts to detect conformational flexibility missed in static crystal structures .

Data Contradiction Analysis

Q. What systematic approaches validate the compound's stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to stress conditions (e.g., pH 2–12, UV light) and quantify degradation products via LC-MS .
  • Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and measure remaining intact compound using HPLC .

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